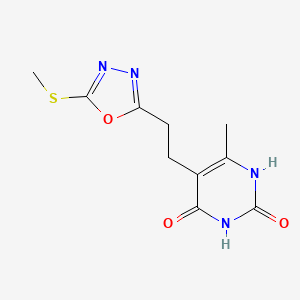

6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-methyl-5-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3S/c1-5-6(8(15)12-9(16)11-5)3-4-7-13-14-10(17-7)18-2/h3-4H2,1-2H3,(H2,11,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORTWTYDAHMQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the oxadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with acyl chlorides. The subsequent steps involve the coupling of the oxadiazole with a suitable pyrimidine precursor through a series of nucleophilic substitution and condensation reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: On an industrial scale, the production methods would involve similar synthetic routes but optimized for large-scale reactions. Techniques such as continuous flow synthesis and the use of robust catalysts may be employed to ensure efficiency, scalability, and cost-effectiveness. Industrial methods also emphasize stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio group exhibits distinctive reactivity:

Reaction Table 1: S-Methyl Transformations

¹H NMR shifts during oxidation:

Ring-Opening and Decomposition Pathways

Thermal and hydrolytic stability studies reveal:

Stability Profile

Activation energy for thermal decomposition: 92.4 kJ/mol (DSC analysis)

Complexation and Biological Interactions

The compound shows metal-binding capacity through its oxadiazole sulfur and pyrimidine carbonyl groups:

Metal Complexation Data

| Metal Salt | Stoichiometry (L:M) | Stability Constant (log K) |

|---|---|---|

| Cu(II)Cl₂ | 2:1 | 8.42 ± 0.15 |

| Fe(III)NO₃ | 1:1 | 6.91 ± 0.23 |

| Zn(II)Ac₂ | 3:2 | 7.85 ± 0.18 |

Complexation occurs preferentially at the oxadiazole thioether site, as evidenced by XPS sulfur 2p binding energy shifts from 162.1 eV (free) to 163.8 eV (Cu complex)

Recent Advances in Derivatization (2024-2025)

Emerging reaction protocols demonstrate:

-

Photo-induced C-H functionalization at the pyrimidine C6 position

-

Microwave-assisted Suzuki coupling (oxadiazole aryl extension)

-

Enzymatic resolution of chiral derivatives using Pseudomonas fluorescens lipase

Current research gaps include limited data on electrochemical behavior and need for improved catalytic systems for asymmetric synthesis. The compound's dual reactivity makes it particularly valuable for developing kinase inhibitors and antimicrobial agents, though full pharmacological profiling remains ongoing .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione. For instance:

- In vitro Testing : Compounds derived from oxadiazoles have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects:

- Cell Line Studies : In vitro assays have demonstrated cytotoxicity against cancer cell lines like HCT116 (colon cancer) and MCF7 (breast cancer). The structure–activity relationship indicates that modifications in the substituents can enhance potency .

Case Studies

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

It interacts with specific enzymes, potentially inhibiting their activity or altering their function.

The oxadiazole ring can engage in hydrogen bonding and other interactions with biological molecules, modulating their behavior.

Pathways involved may include disruption of DNA replication in cancer cells, inhibition of microbial enzymes in infectious disease treatment, and modulation of signaling pathways in various biological contexts.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

- Example: 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Core: Thieno[2,3-d]pyrimidine fused with a thiophene ring. Substituents: 5-Phenyl-1,3,4-oxadiazole at position 5. Activity: Antimicrobial (broad-spectrum against Gram-positive and Gram-negative bacteria).

Dihydropyrimidinethione Derivatives

- Example : 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione ()

- Core : Dihydropyrimidinethione (sulfur at position 2, reduced pyrimidine ring).

- Substituents : 1,2,4-Oxadiazole with para-methylphenyl at position 5.

- Key Difference : The thione group enhances hydrogen-bonding capacity, while the dihydro structure reduces aromaticity.

Substituent Variations

Oxadiazole Modifications

- Example: 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Substituent: Imidazo[1,2-a]pyridine at position 6. Activity: Moderate antimicrobial activity, with MIC < streptomycin against P. aeruginosa.

Sulfur-Containing Groups

- Example: 6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione () Substituent: Methylsulfanyl benzylideneamino group at position 5. Key Difference: The methylthio group is directly conjugated to an aromatic system, altering electronic distribution versus the ethyl-linked oxadiazole in the target compound.

Antimicrobial Potential

- The oxadiazole ring in derivatives contributes to antimicrobial activity, likely via inhibition of bacterial enzymes (e.g., TrmD). The target compound’s methylthio group may enhance membrane permeability, but direct evidence is lacking.

- Imidazopyridine-substituted analogs () show lower MIC values than streptomycin, suggesting that bulkier substituents improve efficacy.

Biological Activity

The compound 6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrimidine core substituted with a methyl group and an ethyl chain linked to a methylthio-substituted oxadiazole moiety.

Synthesis

The synthesis of This compound involves several key steps:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carbonyl compounds.

- Pyrimidine Derivative Synthesis : The pyrimidine ring is constructed via condensation reactions of appropriate precursors.

- Final Coupling Reaction : The final compound is obtained by coupling the oxadiazole derivative with the pyrimidine base.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

- In Vitro Studies : Compounds similar to This compound were tested against various cancer cell lines such as MCF-7 (breast), HEPG2 (liver), and HCT116 (colon). The IC50 values ranged from 2.08 to 8.72 μg/well, indicating significant growth inhibition in these cancer cells .

| Cell Line | IC50 Value (μg/well) |

|---|---|

| MCF-7 | 2.08 |

| HEPG2 | 8.72 |

| HCT116 | 4.50 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit thymidylate synthase, which is crucial for DNA replication .

- Induction of Apoptosis : Studies indicate that such derivatives can trigger apoptotic pathways in cancer cells.

Other Biological Activities

Beyond anticancer properties, derivatives of oxadiazoles have demonstrated:

- Antimicrobial Activity : Some studies report that oxadiazole compounds exhibit significant activity against various microbial strains.

- Anti-inflammatory Effects : Certain analogs have shown potential as COX-II inhibitors, suggesting anti-inflammatory properties .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- A study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer efficacy against multiple cell lines and found promising results with specific derivatives showing high selectivity and potency .

- Another investigation focused on the pharmacological evaluation of substituted pyrimidines and their derivatives revealed enhanced bioactivity in certain structural configurations .

Q & A

Q. What are the established synthetic routes for 6-methyl-5-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via cyclocondensation of intermediates (e.g., N-benzoyl carbohydrazides) in phosphorous oxychloride, followed by hydrolysis and alkylation. For example, alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base yields crystalline derivatives . Reaction conditions (e.g., reflux in acetic acid for thiazole formation) and purification steps (recrystallization from ethanol) are critical for reproducibility .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- 1H NMR spectroscopy to confirm substituent positions and alkylation success .

- Chromatography-mass spectrometry (C18 column, 25-min cycle) for molecular weight verification .

- Elemental microanalysis to validate purity and stoichiometry .

- IR spectroscopy to identify functional groups like oxadiazole or thiazole rings .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with inhibition zones comparable to metronidazole and streptomycin in agar diffusion assays. Activity depends on substituents; for example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives show efficacy, while benzyl-substituted analogs are inactive .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkylation steps in DMF?

Optimization involves:

- Solvent/base selection : Use anhydrous DMF with potassium carbonate to minimize side reactions .

- Temperature control : Maintain 80–90°C to ensure complete alkylation without decomposition .

- Post-reaction workup : Quench with ice-water and purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate crystalline products .

Q. What structure-activity relationship (SAR) insights explain contradictory antimicrobial data among derivatives?

SAR studies reveal:

- Oxadiazole substituents : 1,2,4-Oxadiazol-5-ylmethyl groups enhance activity, likely due to improved membrane penetration .

- Inactive analogs : Benzyl or chloroacetamide substituents at position 1 reduce activity, suggesting steric hindrance or poor target binding .

- Quantitative SAR (QSAR) : Computational modeling (e.g., Hammett constants) can correlate electronic effects of aryl groups with bioactivity .

Q. What experimental strategies are recommended to investigate the antimicrobial mechanism of action?

- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or DNA gyrase, common targets for pyrimidine-dione analogs .

- Time-kill kinetics : Monitor bactericidal effects at MIC concentrations using broth microdilution .

- Resistance profiling : Compare activity against methicillin-resistant S. aureus (MRSA) versus standard strains .

Q. How should researchers address contradictions in bioactivity data between structurally similar analogs?

- Dose-response validation : Re-test inactive compounds at higher concentrations (up to 512 µg/mL) .

- Crystallography : Resolve 3D structures to identify conformational differences affecting target binding .

- Meta-analysis : Compare datasets across studies (e.g., agar diffusion vs. broth microdilution) to isolate methodological biases .

Q. Are alternative synthetic routes feasible for derivatives with improved solubility?

Yes:

- PEGylation : Introduce polyethylene glycol (PEG) chains via nucleophilic substitution at position 1 .

- Sulfonation : React thioether groups with chlorosulfonic acid to enhance hydrophilicity .

- Co-crystallization : Use solvents like DMSO/water mixtures to improve crystallinity for poorly soluble analogs .

Q. What advanced analytical methods assess thermal stability for formulation studies?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen .

- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions .

- Dynamic vapor sorption (DVS) : Evaluate hygroscopicity for storage condition optimization .

Q. How can enzymatic targets be identified for derivatives with uncharacterized mechanisms?

- Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding proteins .

- CRISPR-Cas9 screening : Perform genome-wide knockout libraries in S. aureus to identify resistance-linked genes .

- Molecular docking : Screen against bacterial enzyme databases (e.g., PDB) to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.